3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows versatile structural modifications at positions 2, 3, 5, 6Scientific Research Applications
Crystal Structure and Anticancer Activity
- A derivative of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, specifically 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and analyzed. Its crystal structure was determined using X-ray diffraction, and the compound exhibited moderate anticancer activity (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones, which are intermediates in the synthesis of pyrazolo[1,5-a]pyrimidin-6-amine derivatives, demonstrated significant antitumor and antimicrobial activities (S. Riyadh, 2011).
Antitrypanosomal Activity
- Pyrazolo[1,5-a]pyrimidines are known for their antitrypanosomal activity, a property that makes them useful in pharmaceutical research. The study focused on synthesizing new derivatives containing the 1,2,3-triazole moiety, expanding the potential pharmaceutical applications of these compounds (Nadia A. Abdelriheem et al., 2017).
PET Ligand for Imaging CRF1 Receptors
- A highly selective CRF1 antagonist derivative, synthesized for use as a potential PET ligand, could be used in vivo imaging of CRF1 receptors. This application is significant in neurological research and diagnostics (J. Kumar et al., 2003).
DNA Binding and Antibacterial Activity
- Iridium(III) organometallic half-sandwich complexes containing pyrazolo[1,5-a]pyrimidine derivatives exhibited enhanced DNA binding properties and showed significant antibacterial activity against various bacterial strains. These complexes also displayed notable cytotoxicity towards certain cancer cells (Sanjay B. Gajera et al., 2016).
Fluorescence and Photophysical Properties
- Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores. These compounds showed promising fluorescence intensity and quantum yields, making them suitable for use as fluorescent probes in biological or environmental detection (Juan C Castillo et al., 2018).
Mechanism of Action
Target of Action
The primary target of “3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine” is CDK2/cyclin A2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in the regulation of the cell cycle. It forms a complex with cyclin A2, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Mode of Action
“this compound” interacts with its target by inhibiting the enzymatic activity of CDK2/cyclin A2 . This inhibition results in the disruption of the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2/cyclin A2 . This inhibition disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
The inhibition of CDK2/cyclin A2 by “this compound” leads to significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQVLWRFQLOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3N=CC(=CN3N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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